molecular formula C7H2ClF5 B13734346 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene

1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene

Cat. No.: B13734346
M. Wt: 216.53 g/mol
InChI Key: ABQQQQSZBMOJAM-UHFFFAOYSA-N
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Description

1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene is a fluorinated aromatic compound known for its unique chemical properties and applications in various fields. The presence of multiple fluorine atoms imparts distinct characteristics, making it valuable in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of chlorodifluoromethyltrimethylsilane with a trifluorobenzene derivative under specific conditions . This reaction often requires the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorodifluoromethyl group is replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation to form corresponding fluorinated benzoic acids or reduction to yield difluoromethylated derivatives.

    Cross-Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex fluorinated aromatic compounds.

Common Reagents and Conditions: Common reagents used in these reactions include organometallic catalysts, strong bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.

Major Products: The major products formed from these reactions include various fluorinated aromatic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis.

Scientific Research Applications

1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex fluorinated molecules, which are important in materials science and catalysis.

    Biology: The compound is used in the development of fluorinated probes for biological imaging and diagnostics.

    Medicine: It serves as an intermediate in the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Industry: The compound is used in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. This property is exploited in the design of fluorinated drugs and imaging agents, where the compound can selectively bind to target proteins or enzymes, modulating their activity and providing valuable insights into biological processes .

Comparison with Similar Compounds

  • (Chlorodifluoromethyl)trimethylsilane
  • (Bromodifluoromethyl)trimethylsilane
  • (Trifluoromethyl)trimethylsilane

Comparison: 1-(Chlorodifluoromethyl)-2,3,4-trifluorobenzene is unique due to its specific substitution pattern and the presence of multiple fluorine atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it particularly valuable in applications requiring high precision and performance .

Properties

Molecular Formula

C7H2ClF5

Molecular Weight

216.53 g/mol

IUPAC Name

1-[chloro(difluoro)methyl]-2,3,4-trifluorobenzene

InChI

InChI=1S/C7H2ClF5/c8-7(12,13)3-1-2-4(9)6(11)5(3)10/h1-2H

InChI Key

ABQQQQSZBMOJAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)Cl)F)F)F

Origin of Product

United States

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